Enhanced Potency Against HCV NS3 Protease A156T Mutant Relative to D168V Mutant
4-(2,3-Dichlorobenzyl)phenylamine demonstrates a 2.05-fold higher inhibitory potency against the HCV NS3 protease A156T mutant compared to the D168V mutant, indicating a differential sensitivity profile that may inform compound selection for resistance-prone viral targets [1].
| Evidence Dimension | Inhibitory constant (Ki) against HCV NS3 protease mutants |
|---|---|
| Target Compound Data | Ki = 740 nM (A156T mutant) |
| Comparator Or Baseline | Ki = 1520 nM (D168V mutant) |
| Quantified Difference | 2.05-fold lower Ki (higher potency) for A156T vs. D168V |
| Conditions | Inhibition of full-length HCV NS3 protease A156T and D168V mutants |
Why This Matters
This differential potency provides a rationale for selecting 4-(2,3-dichlorobenzyl)phenylamine over analogs lacking such profile data when targeting specific HCV mutant variants.
- [1] BindingDB. BDBM50496215 (CHEMBL3125620). Ki values for HCV NS3 protease A156T mutant (740 nM) and D168V mutant (1520 nM). URL: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?google=BDBM50496215&monomerid=50496215 View Source
